molecular formula C8H7BrF2O2 B6290985 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene CAS No. 2432848-66-1

1-Bromo-3,4-difluoro-2,5-dimethoxybenzene

Cat. No.: B6290985
CAS No.: 2432848-66-1
M. Wt: 253.04 g/mol
InChI Key: PRPWVJIHFHNDGC-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the bromination of 3,4-difluoro-2,5-dimethoxyaniline followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The methoxy groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWVJIHFHNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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